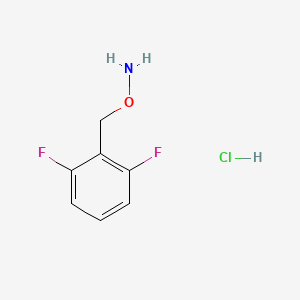

O-(2,6-Difluorobenzyl)hydroxylamine Hydrochloride

Description

O-(2,6-Difluorobenzyl)hydroxylamine hydrochloride (CAS: Not explicitly listed in evidence; structurally related to compounds in and ) is a hydroxylamine derivative featuring a 2,6-difluorobenzyl group attached to the oxygen atom. This compound is primarily utilized in organic synthesis, particularly for oxime preparation and as a precursor in pharmaceutical intermediates. Its synthesis typically involves nucleophilic substitution reactions between hydroxylamine hydrochloride and 2,6-difluorobenzyl halides under mild conditions (e.g., methanol at 22–25°C) . The fluorine substituents at the 2- and 6-positions of the benzyl group enhance its electron-withdrawing properties, influencing its reactivity and stability in subsequent reactions.

Properties

Molecular Formula |

C7H8ClF2NO |

|---|---|

Molecular Weight |

195.59 g/mol |

IUPAC Name |

O-[(2,6-difluorophenyl)methyl]hydroxylamine;hydrochloride |

InChI |

InChI=1S/C7H7F2NO.ClH/c8-6-2-1-3-7(9)5(6)4-11-10;/h1-3H,4,10H2;1H |

InChI Key |

ZXZKQEGXRLXZDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CON)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2,6-Difluorobenzyl)hydroxylamine Hydrochloride typically involves the reaction of 2,6-difluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

- Dissolve 2,6-difluorobenzyl chloride in an appropriate solvent like ethanol.

- Add hydroxylamine hydrochloride to the solution.

- Introduce sodium hydroxide to the mixture to facilitate the reaction.

- Stir the mixture at room temperature for several hours.

- Filter the resulting precipitate and wash it with cold ethanol.

- Dry the product under reduced pressure to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: O-(2,6-Difluorobenzyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.

Reduction: The compound can be reduced to form amines.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry: O-(2,6-Difluorobenzyl)hydroxylamine Hydrochloride is used as a reagent in organic synthesis, particularly in the preparation of oximes and other nitrogen-containing compounds.

Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for detecting reactive oxygen species.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of O-(2,6-Difluorobenzyl)hydroxylamine Hydrochloride involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The compound can also act as a scavenger of reactive oxygen species, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Key Fluorinated Derivatives:

*Calculated based on molecular formula.

Comparative Analysis:

- Electron-Withdrawing Effects : The 2,6-difluorobenzyl group provides moderate electron withdrawal compared to the pentafluorobenzyl analog (), which exhibits stronger inductive effects due to five fluorine atoms. This impacts reaction kinetics in oxime formation and stability in acidic conditions.

- Biological Activity: In HIV-1 reverse transcriptase (RT) inhibition assays, the 2,6-dichlorobenzyl analog (CAS: 1885-52-5) demonstrated superior activity against mutant strains compared to the 2,6-difluorobenzyl derivative.

- Synthetic Utility : The pentafluorobenzyl derivative (CAS: 57981-02-9) is preferred in environmental testing due to its high sensitivity in detecting carbonyl compounds via GC-MS . In contrast, the 2,6-difluorobenzyl variant is more commonly used in pharmaceutical intermediates, such as triazole carboxylates (e.g., Methyl 1-(2,6-difluorobenzyl)-1H-triazole-4-carboxylate; CAS: 217448-86-7) .

Biological Activity

O-(2,6-Difluorobenzyl)hydroxylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a hydroxylamine functional group attached to a benzyl moiety with two fluorine substitutions at the 2 and 6 positions. Its molecular formula is with a molecular weight of approximately 159.14 g/mol. The synthesis of this compound can be achieved through various methods, including the reaction of 2,6-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of an acid catalyst.

Antibacterial Properties

Research indicates that hydroxylamines, including this compound, exhibit significant antibacterial activity. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. A study highlighted its minimum inhibitory concentration (MIC) against several bacterial strains, suggesting its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 16 |

| Enterococcus faecalis | 64 |

| Bacillus anthracis | 8 |

These findings indicate that this compound could be a promising candidate for developing new antibiotics, especially in the context of rising antibiotic resistance.

The antibacterial mechanism of this compound involves the inhibition of bacterial growth by disrupting key metabolic pathways. Specifically, it targets ribonucleotide reductases, which are essential for DNA synthesis in bacteria. This inhibition prevents bacterial proliferation and biofilm formation, making it a valuable compound in treating chronic bacterial infections.

Case Studies

Case Study 1: Efficacy Against Biofilms

A recent study investigated the impact of this compound on biofilm formation by Pseudomonas aeruginosa. The results demonstrated a significant reduction in biofilm density when treated with varying concentrations of the compound over a period of 48 hours.

- Treatment Concentration : 0 µg/mL (Control), 10 µg/mL, 20 µg/mL

- Biofilm Reduction (%) :

- Control: 0%

- 10 µg/mL: 30%

- 20 µg/mL: 70%

This case study underscores the potential application of this compound in managing biofilm-associated infections.

Case Study 2: Antiviral Activity

Another area of research has focused on the antiviral properties of hydroxylamines. A derivative related to this compound showed promising results against HIV-1 variants in cytoprotection assays. The compound exhibited IC50 values in the low micromolar range, indicating its potential as an antiviral agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.